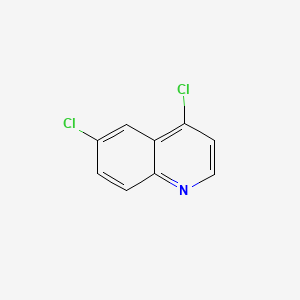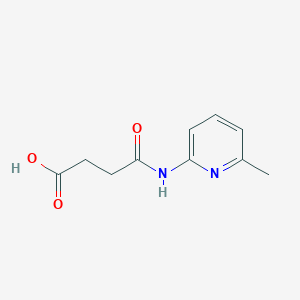
N-(6-Methyl-pyridin-2-yl)-succinamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Methyl-pyridin-2-yl)-succinamic acid is a compound that can be synthesized from succinic anhydride and 2-amino pyridine derivatives. It is part of a broader class of N-substituted succinamic acid compounds, which have been studied for their potential applications in various fields, including pharmaceuticals and materials science. The compound's structure is characterized by the presence of a pyridine ring substituted with a methyl group and an amide linkage to succinic acid.
Synthesis Analysis
The synthesis of N-substituted succinamic acid compounds, including N-(6-Methyl-pyridin-2-yl)-succinamic acid, involves an acylation reaction between succinic anhydride and a suitable amine, such as 2-amino pyridine. The optimal conditions for this reaction have been identified as a 1:1 molar ratio of succinic anhydride to amine, a reaction temperature of 15°C, and a reaction time of 5 hours, using dichloromethane as the reaction medium . The yields of the synthesized compounds can be quite high, with the highest reported yield being 85.6%.
Molecular Structure Analysis
The molecular structure of compounds related to N-(6-Methyl-pyridin-2-yl)-succinamic acid has been elucidated using various techniques such as single crystal X-ray diffraction (SCXRD). These studies reveal that the crystal packing is often stabilized by hydrogen bonding interactions, including O—H···O, O—H···N, N—H···O, and C—H···O bonds . Additionally, the presence of ring motifs and weak C—O···π and π—π interactions can further stabilize the crystal structure.
Chemical Reactions Analysis
The chemical reactivity of N-substituted succinamic acid compounds can be explored through computational methods such as density functional theory (DFT) and Hartree–Fock (HF) techniques. These studies can provide insights into the molecular electrostatic potential (MSP), frontier molecular orbitals, and reactivity characteristics of the compounds . The intermolecular interactions, particularly hydrogen bonding, play a significant role in the stabilization of these compounds, which can influence their reactivity in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(6-Methyl-pyridin-2-yl)-succinamic acid and related compounds can be characterized through spectroscopic and thermal analyses. Techniques such as FT-IR spectroscopy and thermal analysis (TGA/DSC) are used to determine the stability and identify functional groups within the compound . The crystal structure analysis contributes to understanding the solid-state properties, while spectroscopic data can provide information on the electronic structure and bonding characteristics.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Synthesis
Research has explored the synthesis and detailed analysis of the molecular and crystal structures of compounds closely related to N-(6-Methyl-pyridin-2-yl)-succinamic acid. These studies have highlighted the compounds' interesting structural features, such as hydrogen bonding patterns and crystal packing. For example, the synthesis and crystal structure analysis of 4-oxo-4-(pyridin-3-ylamino)butanoic acid, a close analog, reveal strong hydrogen-bonded chains and a three-dimensional supramolecular structure facilitated by O-H…N and N-H…O hydrogen bonds and C-H…O interactions (Naveen et al., 2016). Similarly, studies on copper(II) complexes with succinamic acid and tertiary chelating agents show diverse coordination modes and interesting crystal structures due to the different coordination modes of the succinamate ligand (Lazarou et al., 2010).
Applications in Material Science
The potential applications of N-substituted succinamic acid compounds in material science have also been a subject of investigation. The synthesis of various N-substituted succinamic acid compounds explores their structural characterization and potential applications, highlighting the versatility of these compounds in designing new materials (Qi-fan, 2010). Furthermore, the study on the oxyfunctionalization of pyridine derivatives using Burkholderia sp. MAK1 indicates the role of such compounds in biotechnological applications, showcasing how microbial processes can be utilized to modify pyridine derivatives for various industrial applications (Stankevičiūtė et al., 2016).
Eigenschaften
IUPAC Name |
4-[(6-methylpyridin-2-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7-3-2-4-8(11-7)12-9(13)5-6-10(14)15/h2-4H,5-6H2,1H3,(H,14,15)(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGKRAJXJGXBAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Methyl-pyridin-2-yl)-succinamic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1298276.png)
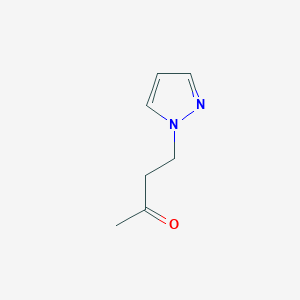
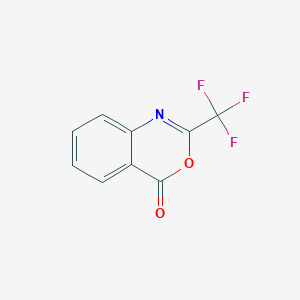
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-nitrophenyl)methylene]-](/img/structure/B1298283.png)
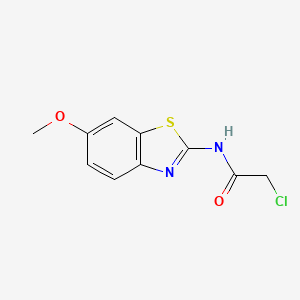
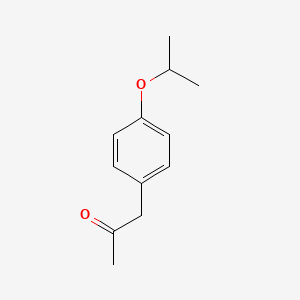
![5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B1298293.png)
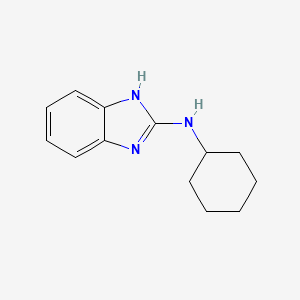
![1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone](/img/structure/B1298298.png)
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B1298306.png)
![4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B1298307.png)
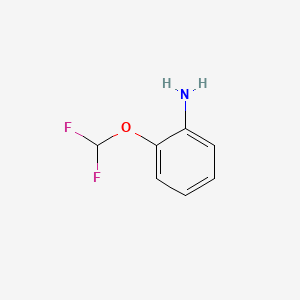
![3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298313.png)
